molecular formula C6H6N6S B174382 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 124991-69-1

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B174382
M. Wt: 194.22 g/mol
InChI Key: WOWJJHXUUVZDBE-UHFFFAOYSA-N
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Description

“4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiols, which showed antileishmanial potential . Another study reported the synthesis of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane and 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol from a mixture of succinic acid, respectively, dl-malic acid with thiocarbohydrazide under microwave irradiation and temperature .

Scientific Research Applications

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application Summary : Pyrimidine derivatives, which are structurally similar to the compound you mentioned, have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . These compounds were evaluated for their anti-fibrotic activities .
    • Methods and Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
  • Antileishmanial and Antimalarial Activities

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazole-bearing compounds, which are structurally similar to the compound you mentioned, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Methods and Procedures : Some hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Their in vitro antileishmanial and in vivo antimalarial activities were evaluated .
    • Results : The result revealed that compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
  • Anti-Inflammatory Substances

    • Field : Medicinal Chemistry
    • Application Summary : The synthesis of 4-amino-5-(pyridin-2(3)-Yl)-1,2,4-triazole(4H)-3-ylthio acetamide derivatives has potential anti-inflammatory substances .
    • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
    • Results : The specific results or outcomes for this application are not detailed in the source .
  • Pharmacological Potentials

    • Field : Medicinal Chemistry
    • Application Summary : Triazole compounds, which are structurally similar to the compound you mentioned, are known for their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
    • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : 5-Amino-pyrazoles, which are structurally similar to the compound you mentioned, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
    • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
    • Results : 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
  • Design of Privileged Structures

    • Field : Medicinal Chemistry
    • Application Summary : A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .
    • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
    • Results : The specific results or outcomes for this application are not detailed in the source .
  • Pharmacological Potentials

    • Field : Medicinal Chemistry
    • Application Summary : Triazole compounds, which are structurally similar to the compound you mentioned, are known for their versatile biological activities . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
    • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
    • Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Organic Synthesis

    • Field : Organic Chemistry
    • Application Summary : 5-Amino-pyrazoles, which are structurally similar to the compound you mentioned, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
    • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
    • Results : 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
  • Design of Privileged Structures

    • Field : Medicinal Chemistry
    • Application Summary : A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .
    • Methods and Procedures : The specific methods and procedures for this application are not detailed in the source .
    • Results : The specific results or outcomes for this application are not detailed in the source .

properties

IUPAC Name

4-amino-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6S/c7-12-5(10-11-6(12)13)4-3-8-1-2-9-4/h1-3H,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWJJHXUUVZDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388288
Record name 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

124991-69-1
Record name 4-AMINO-5-PYRAZIN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
4
Citations
K Siddoju, JK Ega - International Journal of Pharmaceutical …, 2018 - search.ebscohost.com
In this paper we would like to discuss the efficient synthesis of pyrazin fused N-(3-Mercapto-5-Aryl-[1, 2, 4] triazol-4-yl)-amide (5a-m and 6a-r) from4-Amino-5-Aryl-4H-[1, 2, 4] triazole-3-…
Number of citations: 2 search.ebscohost.com
SR Patil, A Asrondkar, V Patil, JN Sangshetti… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of newer 1,2,4-triazole-3-thiol derivatives 5(a–m) and 6(a–i) containing a triazole fused with pyrazine moiety of pharmacological significance have been synthesized. All the …
Number of citations: 31 www.sciencedirect.com
TNV Ganesh Kumar, G Gautham Shenoy… - Pharmaceutical …, 2018 - Springer
Emergence of various forms of resistant strains of Mycobacterium tuberculosis led to the exploration of drugs with novel mechanism of action. Recently econazole, an azole based …
Number of citations: 14 link.springer.com
O Gupta, T Pradhan, R Bhatia, V Monga - European Journal of Medicinal …, 2021 - Elsevier
Leishmaniasis is a parasitic neglected tropical disease caused by various species of Leishmania parasite. Despite tremendous advancements in the therapeutic sector and drug …
Number of citations: 21 www.sciencedirect.com

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